Ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Overview
Description
Ethyl 1-Benzyl-5-oxoazepane-4-carboxylate is a chemical compound with the CAS Number: 19673-12-2 . It appears as a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of this compound is C16H21NO3 . The InChI code is 1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 1-Benzyl-5-oxoazepane-4-carboxylate is 275.35 . It’s recommended to be stored at +4°C .Scientific Research Applications
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Researchers have developed a new class of biocompatible, degradable materials through the modification of natural polymers, specifically through the partial or total esterification of hyaluronan, a natural polymer. This process, which involves chemical modifications similar in nature to esterification in Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, has led to materials with diverse biological properties suitable for various clinical applications. The esterification of carboxyl groups in hyaluronan to produce ethyl and benzyl hyaluronan esters exemplifies how chemical modifications can alter physical-chemical and biological properties of materials, suggesting potential research applications of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in biomedical material science (Campoccia et al., 1998).
Advanced Supramolecular Chemistry with Benzene-1,3,5-tricarboxamide
The study of benzene-1,3,5-tricarboxamides (BTAs) showcases the utilization of chemical compounds with specific structural features for creating supramolecular assemblies. These compounds, similar to Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in terms of their potential for chemical modification and application in supramolecular chemistry, highlight the importance of understanding the self-assembly behavior and the impact of chemical modifications on their applications in nanotechnology, polymer processing, and biomedical fields. The review emphasizes the versatility of such chemical entities in scientific research, potentially paralleling the research applications of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in similar domains (Cantekin et al., 2012).
Ethyl Glucuronide as a Biomarker for Alcohol Consumption
Research into the detection and quantification of ethyl glucuronide (EtG) in various biological matrices demonstrates the significance of ethyl compounds as reliable biomarkers for alcohol consumption. Although this application is more aligned with toxicology and forensic science, it underscores the broader relevance of ethyl derivatives in scientific research, particularly in developing diagnostic markers and understanding metabolic pathways. This could suggest avenues for researching Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in similar contexts, exploring its potential metabolic or diagnostic applications (Crunelle et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFGTMTPVIMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500010 | |
Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |
CAS RN |
19673-12-2 | |
Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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